molecular formula C12H16ClNO2 B035237 ACETAMIDE,2-CHLORO-N-(2-ETHOXYETHYL)-N-PHENYL- CAS No. 102411-00-7

ACETAMIDE,2-CHLORO-N-(2-ETHOXYETHYL)-N-PHENYL-

Cat. No.: B035237
CAS No.: 102411-00-7
M. Wt: 241.71 g/mol
InChI Key: ABQSXHQIAIWLAX-UHFFFAOYSA-N
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Description

Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a chloro group and an ethoxyethyl group attached to the acetanilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- typically involves the reaction of 2-chloroacetanilide with 2-ethoxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

[ \text{2-chloroacetanilide} + \text{2-ethoxyethylamine} \rightarrow \text{Acetanilide, 2-chloro-N-(2-ethoxyethyl)-} ]

The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-chloro-N-(2-ethoxyethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the removal of the chloro group or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetone.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetanilide derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.

Scientific Research Applications

Acetanilide, 2-chloro-N-(2-ethoxyethyl)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition or as a model compound in biochemical assays.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- involves its interaction with specific molecular targets. The chloro and ethoxyethyl groups may play a role in its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving enzyme inhibition, receptor binding, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroacetanilide
  • N-(2-ethoxyethyl)acetanilide
  • N-phenylacetamide

Uniqueness

Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is unique due to the presence of both a chloro group and an ethoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds. These functional groups can influence its reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

102411-00-7

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-phenylacetamide

InChI

InChI=1S/C12H16ClNO2/c1-2-16-9-8-14(12(15)10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

ABQSXHQIAIWLAX-UHFFFAOYSA-N

SMILES

CCOCCN(C1=CC=CC=C1)C(=O)CCl

Canonical SMILES

CCOCCN(C1=CC=CC=C1)C(=O)CCl

Key on ui other cas no.

102411-00-7

Synonyms

2-chloro-N-(2-ethoxyethyl)-N-phenyl-acetamide

Origin of Product

United States

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